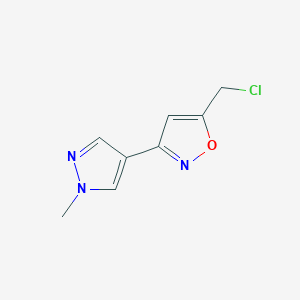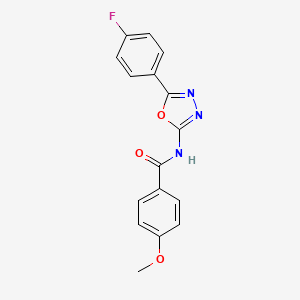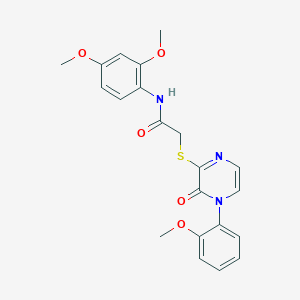![molecular formula C24H25N5O4 B3002708 8-(2,5-二甲氧基苯基)-1-甲基-3-苯乙基-7,8-二氢-1H-咪唑并[2,1-f]嘌呤-2,4(3H,6H)-二酮 CAS No. 887696-76-6](/img/structure/B3002708.png)
8-(2,5-二甲氧基苯基)-1-甲基-3-苯乙基-7,8-二氢-1H-咪唑并[2,1-f]嘌呤-2,4(3H,6H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of imidazo[2,1-f]purine-2,4-dione, which is a class of compounds known for their potential biological activities. The structure of the compound suggests that it may have interesting interactions with biological targets due to the presence of the imidazo[2,1-f]purine core and the substituted phenyl groups.
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives can be complex, involving multiple steps and the potential for regiospecific modifications. For example, the synthesis of 6-(azolyl)purines, which are structurally related to the compound of interest, involves the treatment of dichloropurine with imidazole and subsequent reactions to introduce various substituents at specific positions on the purine ring . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the purine core and the imidazole ring. X-ray crystallography of related compounds has shown that the purine and appended azolyl rings can adopt coplanar or twisted conformations, which can influence the compound's interactions with its environment . The specific twist angles and the shielding effect above the N7 atom of the purine ring are important structural features that can affect the compound's reactivity and binding properties.
Chemical Reactions Analysis
The reactivity of imidazo[2,1-f]purine derivatives can be influenced by the substituents on the purine ring. For instance, the presence of electron-donating or electron-withdrawing groups can affect the nucleophilic substitution reactions, as seen in the photochemical substitution of related naphth[2,3-d]imidazole diones . The compound of interest may undergo similar reactions, with the dimethoxyphenyl and phenethyl groups potentially directing the reactivity in specific ways.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as their acid-base behavior, are crucial for understanding their biological activity. The dissociation constant (pKa) of these compounds can be determined experimentally or calculated computationally, providing insights into their protonation states under physiological conditions . Such properties are essential for predicting the compound's solubility, stability, and interaction with biological targets like the serotonin transporter.
科学研究应用
合成和药理学评估
一系列衍生物(包括与 8-(2,5-二甲氧基苯基)-1-甲基-3-苯乙基-7,8-二氢-1H-咪唑并[2,1-f]嘌呤-2,4(3H,6H)-二酮相关的衍生物)被合成并对其药理特性进行了评估。这些化合物在某些中枢神经系统活动的前临床研究中显示出潜力。具体而言,已经观察到该系列中的化合物在各种动物模型中发挥抗焦虑样和抗抑郁样活性 (Zagórska 等人,2009 年)。
受体亲和力和磷酸二酯酶活性
另一项研究重点关注该类化合物对血清素和多巴胺受体的受体亲和力,以及它们对磷酸二酯酶(尤其是 PDE4B1 和 PDE10A)的抑制效力。该研究对于识别有待进一步修饰的有希望的结构至关重要,特别是在开发具有潜在治疗应用的杂化配体的背景下 (Zagórska 等人,2016 年)。
分子对接和 SAR 研究
该领域的进一步研究包括构效关系 (SAR) 分析和分子对接研究。这些努力旨在了解这些化合物的分子结构与其生物活性之间的关系。这种方法对于开发具有改进的受体亲和力和选择性的化合物至关重要,特别是对血清素和多巴胺受体。结果突出了某些取代基对受体亲和力的重要性,并导致了潜在的抗焦虑和抗抑郁剂的鉴定 (Zagórska 等人,2015 年)。
A3 腺苷受体拮抗作用
此外,该类中的某些衍生物已被确定为有效且选择性的 A3 腺苷受体拮抗剂。这很重要,因为腺苷受体参与各种生理过程,并且它们的调节可能具有治疗意义。例如,该类别中的一个化合物对 A3 受体显示出特别高的亲和力,这可能对开发新的治疗剂产生影响 (Baraldi 等人,2005 年)。
未来方向
属性
IUPAC Name |
6-(2,5-dimethoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-26-21-20(22(30)29(24(26)31)12-11-16-7-5-4-6-8-16)28-14-13-27(23(28)25-21)18-15-17(32-2)9-10-19(18)33-3/h4-10,15H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUAUEQNXGCANF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCN(C4=N2)C5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002625.png)
![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B3002626.png)


![1-allyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B3002629.png)
![2,4-Dimethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3002630.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B3002636.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide](/img/structure/B3002639.png)
![4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B3002644.png)


